molecular formula C22H27Cl2N3O8 B2866430 9-Aminodoxycycline hydrochloride CAS No. 171807-99-1

9-Aminodoxycycline hydrochloride

Cat. No.: B2866430
CAS No.: 171807-99-1
M. Wt: 532.37
InChI Key: JCFJENVVCAYAHO-LJPYLGAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Aminodoxycycline hydrochloride is a chemically modified tetracycline derivative designed for advanced research applications, particularly in the field of oncology. Its core research value lies in its targeted action against cancer stem cells (CSCs), a cell population implicated in tumor recurrence and metastasis. Studies on related 9-amino-doxycycline derivatives, such as the "Doxy-Myr" conjugate, demonstrate a striking selectivity in inhibiting the anchorage-independent growth of cancer stem cells (e.g., MCF7CSCs) while showing minimal effects on the viability of bulk cancer cell populations or normal fibroblasts grown in 2D monolayers . This selective targeting suggests a unique mechanism focused on critical pathways for CSC survival. A key characteristic of this compound is its significantly reduced or absent antibiotic activity against bacteria such as Escherichia coli and Staphylococcus aureus , which distinguishes it from its parent compound, doxycycline, and minimizes the risk of contributing to antibiotic resistance in a laboratory setting . Beyond its direct anti-CSC activity, the compound's value is rooted in the known biological actions of tetracyclines. Research indicates that doxycycline analogs can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . Furthermore, tetracyclines have been shown to inhibit nitric oxide synthases (NOS), potentially modulating inflammatory pathways , and recent chemoproteomic studies have identified the human 80S ribosome as a target, suggesting these compounds can subtly modify human ribosomal translation and activate the integrated stress response (ISR) . This compound is supplied For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17-,22-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWKWVAUKGEOPK-LJPYLGAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2[C@@H](C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 9 Aminodoxycycline Hydrochloride and Its Derivatives

Precursor Synthesis of 9-Aminodoxycycline from Doxycycline (B596269)

The synthesis of 9-aminodoxycycline from the parent molecule, doxycycline, is a foundational step that enables a wide array of subsequent chemical modifications. This transformation is typically achieved through a two-step process involving nitration followed by reduction.

Optimized Nitration and Subsequent Reduction Strategies

The regioselective introduction of a nitro group at the C9 position of the doxycycline scaffold is a critical initial step. Optimized protocols for this reaction involve the use of a nitrating agent in the presence of a strong acid. For instance, doxycycline monohydrate can be dissolved in concentrated sulfuric acid and treated with sodium nitrate (B79036) at a controlled temperature, typically around 4°C. This process yields 9-nitrodoxycycline as a precipitate after quenching the reaction mixture in cold ether.

Following the successful nitration, the subsequent reduction of the 9-nitro group to a primary amine is required to produce 9-aminodoxycycline. A highly efficient method for this transformation is catalytic hydrogenation. This reduction is often carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent system, like a mixture of water and methanol. This approach has been reported to afford 9-aminodoxycycline in high yield. The resulting 9-aminodoxycycline is then typically converted to its more stable hydrochloride salt.

Alternative Amination Pathways

While the nitration-reduction sequence is the most commonly employed method, research into alternative amination pathways seeks to provide more direct or milder routes to 9-aminodoxycycline. One such alternative involves the reduction of doxycycline-derived oximes. This method can produce N-alkylhydroxylamines, which are precursors for various derivatives, and under specific conditions using reagents like borane-trimethylamine complex in the presence of hydrochloric acid, can lead to the formation of the desired amino group. Reductive amination procedures have also been explored, where an amine is introduced to the tetracycline (B611298) core in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net

Conjugation Chemistry at the C9-Amino Position

The primary amino group at the C9 position of 9-aminodoxycycline serves as a versatile chemical handle for the attachment of various molecular entities. This has led to the development of a diverse range of derivatives with tailored biological activities.

Amino Acid Conjugation via Click Chemistry (e.g., CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively utilized for the synthesis of doxycycline-amino acid conjugates. researchgate.netnih.gov This strategy involves the derivatization of 9-aminodoxycycline to introduce either an azide (B81097) or a terminal alkyne functionality. Complementarily, amino acids are functionalized with the corresponding reactive partner.

The ligation is then achieved through the CuAAC reaction, which forms a stable triazole linker between the doxycycline scaffold and the amino acid. researchgate.netnih.gov For example, 9-aminodoxycycline can be acylated with a linker containing a terminal alkyne, while an amino acid, such as phenylalanine, can be modified to bear an azide group. The subsequent copper-catalyzed cycloaddition yields the desired conjugate. nih.gov This modular approach allows for the rapid generation of a library of derivatives with different amino acids. researchgate.netresearchgate.net

One notable example is the synthesis of a C-terminally linked phenylalanine conjugate which demonstrated high selectivity for the reverse Tet Repressor (revTetR) over the wild-type Tet Repressor (TetR), a key protein in tetracycline-inducible gene expression systems. nih.gov

Table 1: Examples of 9-Aminodoxycycline-Amino Acid Conjugates via Click Chemistry

Conjugate NameLinker TypeAmino AcidKey FindingReference
9-(4-(1-(3-(2-amino-3-phenylpropionylamido)propyl)-1H-1,2,3-triazol-4-yl)butyrylamino)doxycyclineTriazolePhenylalanineHigh selectivity for revTetR over TetR. nih.gov nih.gov
Generic Doxycycline-Amino Acid ConjugatesTriazoleVariousPotential to overcome tetracycline resistance. researchgate.net researchgate.net

Fatty Acid Conjugation Techniques (e.g., Myristoyl Derivatives)

The conjugation of fatty acids to the C9-amino group of doxycycline has been explored to enhance the compound's cellular uptake and alter its biological activity profile. Myristic acid, a 14-carbon saturated fatty acid, has been a particular focus of these efforts. nih.govgoogle.comresearchgate.net

The synthesis of these conjugates is typically achieved through standard amide bond formation. nih.gov This involves activating the carboxylic acid of the fatty acid, for instance, by converting it to an acyl chloride, and then reacting it with 9-aminodoxycycline in the presence of a base. mdpi.com This straightforward approach has been used to create derivatives with varying fatty acid chain lengths, including lauric acid (12 carbons), myristic acid (14 carbons), and palmitic acid (16 carbons). nih.govgoogle.com

Research has shown that the length of the fatty acid chain can influence the biological activity of the conjugate. For example, a myristoyl derivative of 9-aminodoxycycline, referred to as "Doxy-Myr," was found to be more potent in certain biological assays compared to derivatives with either shorter or longer fatty acid chains. nih.govgoogle.com

Table 2: Fatty Acid Derivatives of 9-Aminodoxycycline

Derivative NameFatty Acid ConjugatedCarbon Chain LengthSynthetic MethodReference
Doxy-MyrMyristic Acid14Amide Coupling nih.govgoogle.comresearchgate.net
Doxy-LauLauric Acid12Amide Coupling google.com
Doxy-PalPalmitic Acid16Amide Coupling google.com

Neoglycosylation Approaches Utilizing C-9 Alkoxyamino-Glycyl Spacers

Neoglycosylation, the attachment of carbohydrate moieties to non-glycosylated molecules, represents another advanced strategy for modifying 9-aminodoxycycline. This approach often utilizes a spacer to link the sugar to the doxycycline core. A C-9 alkoxyamino-glycyl spacer has been shown to be effective for this purpose.

The synthesis begins with the acylation of 9-aminodoxycycline with a protected glycyl unit. This is followed by the introduction of an alkoxyamino functionality, which then serves as the attachment point for the carbohydrate. The glycosylation step can be performed using a variety of activated monosaccharides. This methodology allows for the creation of a diverse library of doxycycline neoglycosides. A set of 37 such derivatives has been prepared, demonstrating the versatility of this approach.

Reductive Amination for Secondary Amine Hybrids

Reductive amination, a cornerstone of medicinal chemistry for C-N bond formation, presents a robust method for synthesizing secondary amine hybrids of 9-aminodoxycycline. This process typically involves a two-step sequence in a single pot: the reaction of the primary amino group of 9-aminodoxycycline with a ketone or aldehyde to form an intermediate imine (or enamine), followed by the immediate reduction of this intermediate to the corresponding secondary amine. masterorganicchemistry.com

The versatility of this reaction allows for the introduction of a wide array of alkyl and aryl groups onto the 9-amino position, depending on the choice of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction is generally performed under mild conditions, which is crucial for preserving the complex and sensitive stereochemistry of the doxycycline scaffold. nih.gov

Reaction of 9-aminodoxycycline with an aldehyde or ketone (R-C(=O)-R') to form a Schiff base/imine intermediate.

In-situ reduction of the imine with a suitable hydride reagent to yield the 9-N-(alkyl/aryl)doxycycline derivative.

This methodology is foundational for creating libraries of novel derivatives with tailored properties. While direct alkylation of the 9-amino group can lead to over-alkylation and a mixture of products, reductive amination provides a more controlled, high-yield route to monosubstituted secondary amines. masterorganicchemistry.com

Carbamate (B1207046), Urea (B33335), Thiourea (B124793), Thiocarbamate, and Heteroaryl-Amino Substitutions

The nucleophilic 9-amino group is a prime site for derivatization to generate a variety of functional groups, including carbamates, ureas, thioureas, and thiocarbamates. These modifications are typically achieved by reacting 9-aminodoxycycline with a suitable amino-reactive substrate. google.com The general synthetic approach first involves the synthesis of the 9-aminotetracycline compound, often through nitration of the aromatic ring followed by reduction. google.com The resulting amine is then reacted to form the desired derivative. google.com

Carbamates and Thiocarbamates: These are synthesized by reacting 9-aminodoxycycline with chloroformates or isocyanates. The carbamate moiety is recognized for its potential to engage in hydrogen bonding and for its metabolic stability. researchgate.net

Ureas and Thioureas: The reaction of 9-aminodoxycycline with isocyanates or isothiocyanates, respectively, yields urea and thiourea derivatives. researchgate.netmdpi.com This reaction is generally a straightforward addition process. researchgate.net These functional groups can introduce new hydrogen bonding patterns and alter the lipophilicity of the parent molecule.

Heteroaryl-Amino Substitutions: The 9-amino group can also be linked to various heteroaromatic systems. google.com For example, substituted thiazolylamino derivatives can be prepared, where the heteroaryl ring can be further functionalized with various substituents to modulate the compound's properties. google.com

These substitutions are critical in structure-activity relationship (SAR) studies, allowing for fine-tuning of the molecule's characteristics. A patent for such derivatives describes the synthesis of 7- and 9-substituted tetracycline compounds, including ureas, thioureas, carbamates, thiocarbamates, and amino-heteroaryl derivatives. google.com

Development of "Caged" 9-Aminodoxycycline Derivatives

"Caged" compounds are molecules that are rendered biologically inactive by the covalent attachment of a photoremovable protecting group (PPG). ed.ac.uk Irradiation with light of a specific wavelength cleaves the PPG, releasing the active compound with high spatiotemporal precision. This strategy has been successfully applied to 9-aminodoxycycline.

The development of caged 9-aminodoxycycline focuses on modifying the 9-amino group with a PPG via a carbamate linkage. nih.govresearchgate.net This approach leverages the ability to regioselectively couple the PPG to the amine. nih.govresearchgate.net Two notable PPGs used for this purpose are:

EANBP (2-{4'-bis-[2-(2-methoxyethoxy)ethyl]-4-nitrobiphenyl-3-yl}prop-1-oxy): This group was used to create a caged derivative of 9-aminodoxycycline. However, its photolytic behavior proved to be complex. nih.govresearchgate.net

PEG7-DEACM ((7-diethylamino-2-oxo-2H-chromen-4-yl)methyl), PEGylated: This coumarin-based PPG has shown superior properties for caging 9-aminodoxycycline. The attachment of a polyethylene (B3416737) glycol (PEG) chain improves water solubility. ed.ac.uk The resulting compound, 9-(PEG7-DEACM-amino)doxycycline, demonstrated highly efficient and clean release of the parent amine upon irradiation. nih.govresearchgate.net

These photochemical strategies enable the controlled activation of 9-aminodoxycycline, making it a valuable tool for research applications where precise timing and location of drug action are required. nih.gov

The effectiveness of a caged compound is quantified by its photolysis efficiency and quantum yield (Φu), which represents the fraction of absorbed photons that result in the cleavage of the PPG.

For caged 9-aminodoxycycline derivatives, significant differences in efficiency have been observed:

EANBP-caged 9-aminodoxycycline: Upon photolysis, this compound exhibited complex photochemical reactions and only released about 10% of the active 9-aminodoxycycline. nih.govresearchgate.net

9-(PEG7-DEACM-amino)doxycycline: This derivative displayed excellent photolysis efficiency with quantitative (100%) release of 9-aminodoxycycline when irradiated at 405 nm. nih.govresearchgate.net It possesses a high uncaging quantum yield of 0.21. nih.govresearchgate.net

Furthermore, the DEACM chromophore is sensitive to two-photon excitation, allowing for uncaging with near-infrared light (e.g., 740 nm), which offers deeper tissue penetration and lower phototoxicity. nih.gov The two-photon action cross-section, a measure of two-photon uncaging efficiency, was calculated to be as high as 4.0 Goeppert-Mayer (GM) units at 740 nm for this compound. nih.govresearchgate.net

Table 1: Photolysis Properties of Caged 9-Aminodoxycycline Derivatives

Caged CompoundPhotoremovable GroupWavelengthRelease EfficiencyQuantum Yield (Φu)Two-Photon Action Cross-Section (δu)
EANBP-caged 9-aminodoxycyclineEANBPUV~10% nih.govresearchgate.netNot reportedNot reported
9-(PEG7-DEACM-amino)doxycyclinePEG7-DEACM405 nmQuantitative nih.govresearchgate.net0.21 nih.govresearchgate.netUp to 4.0 GM @ 740 nm nih.govresearchgate.net

Green Chemistry Principles in 9-Aminodoxycycline Synthesis

The application of green chemistry principles to the synthesis of complex pharmaceutical compounds like 9-aminodoxycycline is crucial for minimizing environmental impact and improving sustainability. solubilityofthings.com The 12 Principles of Green Chemistry provide a framework for this optimization. acs.org

Key principles relevant to 9-aminodoxycycline synthesis include:

Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product, thus minimizing waste. acs.org For multi-step syntheses, this involves choosing reactions with high atom economy, such as addition reactions (e.g., urea formation from isocyanates) over substitution reactions that generate stoichiometric byproducts.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The synthesis of tetracycline analogs often involves protection and deprotection of hydroxyl and amino groups. Developing more selective reagents or enzymatic processes that can target a specific site without the need for protecting groups is a key goal of green chemistry. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. opcw.org For instance, in the reduction of the 9-nitro group to the 9-amino group, catalytic hydrogenation is a greener alternative to using stoichiometric metal reductants.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org Exploring catalysts that operate under milder conditions is an active area of research.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Supercritical fluids like CO₂ or aqueous reaction conditions are being explored as green solvents in various chemical processes. opcw.org

By systematically applying these principles, the synthesis of 9-aminodoxycycline and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Analytical Chemistry Research for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. While specific experimental ¹H NMR data for 9-Aminodoxycycline hydrochloride is not widely published, the expected spectrum can be inferred from the known spectrum of its parent compound, doxycycline (B596269), and the anticipated effects of the amino group substitution at the C9 position.

The ¹H NMR spectrum of doxycycline hydrochloride in a solvent like DMSO-d6 would typically show characteristic signals for its tetracyclic core, the methyl group at C6, the dimethylamino group at C4, and various hydroxyl protons. The introduction of an amino group at the C9 position on the aromatic D-ring is expected to cause a significant upfield shift for the remaining aromatic proton at C8 and a downfield shift for the proton at C7, due to the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the known spectrum of doxycycline and general principles of NMR spectroscopy. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-7~7.8d~8.0
H-8~6.9d~8.0
H-4~4.0s
N(CH₃)₂~2.9s
C(6)-CH₃~1.5s
OH protonsVariablebr s
Other ring protons1.5 - 3.5m

d: doublet, s: singlet, br s: broad singlet, m: multiplet

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound with a high degree of confidence. nih.govbioanalysis-zone.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from its starting materials, byproducts, and degradation products, as well as for quantifying its purity.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of tetracycline (B611298) antibiotics and their derivatives. nih.govmdpi.com While a specific LC-MS/MS method for this compound is not detailed in the literature, methods developed for doxycycline can be readily adapted. una.ac.cr

A typical method would involve a reversed-phase liquid chromatography separation using a C18 or similar column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid to ensure good peak shape and ionization efficiency. nih.govd-nb.info

In the tandem mass spectrometer, the precursor ion corresponding to the protonated this compound ([M+H]⁺ at m/z 461.2) would be selected and fragmented. The resulting product ions would be specific to the structure of the molecule and could be used for highly selective quantification through Multiple Reaction Monitoring (MRM). For doxycycline, characteristic product ions are observed at m/z 428.2, which corresponds to the loss of a water molecule. nih.gov Similar fragmentation patterns would be expected for this compound.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

Parameter Condition
LC Column C18, e.g., 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation from impurities
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 461.2
Product Ion (Q3) To be determined experimentally

Other Relevant Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a more common and widely available technique for the routine analysis and purity assessment of tetracyclines. researchgate.net For this compound, a reversed-phase HPLC method would likely utilize a C18 column with a mobile phase similar to that used in LC-MS. Detection would be performed at a wavelength where the tetracycline chromophore absorbs strongly, typically around 350 nm. This method would be suitable for determining the percentage purity of the compound and for quantifying known and unknown impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govbldpharm.com This technique would provide precise information on the bond lengths, bond angles, and stereochemistry of this compound, as well as details of its crystal packing and intermolecular interactions in the solid state.

To date, a crystal structure for this compound has not been reported in the publicly available literature. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity established by NMR and MS, and providing unambiguous proof of its stereochemical configuration.

Structure Activity Relationship Sar Investigations of 9 Aminodoxycycline Derivatives

Methodological Frameworks for SAR Studies

The methodical exploration of 9-aminodoxycycline's chemical space relies on established and innovative synthetic strategies. These frameworks allow chemists to precisely alter the molecule and assess the resulting impact on its biological profile.

The C9 position of the doxycycline (B596269) core is a primary focus for structural modification. The introduction of an amino group at this position to create 9-aminodoxycycline provides a chemical handle for a wide range of synthetic transformations. Researchers have systematically introduced various substituents at this position to modulate activity.

For instance, to develop derivatives with neuroprotective properties for conditions like Parkinson's disease, eighteen novel doxycycline analogues were designed with substitutions at the C9 position. chemrxiv.org Synthetic methods such as Suzuki and Sonogashira cross-coupling reactions have been employed to introduce a variety of aryl, heteroaryl, and alkynyl groups at the C9 position of a 9-iodo-4-des-N-dimethylaminodoxycycline intermediate. chemrxiv.orgconicet.gov.ar These studies have shown that while the N-dimethylamino group at the C4 position is critical for antibacterial activity, modifications at the C9 position can be made to significantly diminish this antibiotic effect while introducing or enhancing other therapeutic properties. chemrxiv.orgconicet.gov.ar In some cases, however, substitutions at C9 have been shown to decrease antibacterial activity. conicet.gov.ar Conversely, other studies have suggested that modifications at the 9th position can enhance or retain antibacterial activity against various strains. researchgate.net

The linker used to attach substituents to the 9-amino group is a critical determinant of the final compound's properties. The choice of linker chemistry influences not only the synthetic accessibility but also the biological performance of the derivative.

A prominent example is the development of glycylcyclines, such as tigecycline, which features a glycyl linker at the C9 position of a minocycline (B592863) analogue, a strategy also applicable to 9-aminodoxycycline derivatives. researchgate.net This modification helps overcome common tetracycline (B611298) resistance mechanisms.

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to ligate amino acids to 9-aminodoxycycline derivatives. researchgate.net This highly efficient and specific reaction allows for the creation of a library of conjugates with well-defined linkages, crucial for studying selectivity. researchgate.netalljournals.cn The stereochemistry of the linker can also be paramount. In the context of antibody-drug conjugates (ADCs), the specific configuration of amino acids within a dipeptide linker (e.g., L-Ala-L-Ala) was found to provide the highest therapeutic index, highlighting the profound impact of linker stereochemistry on both antitumor activity and tolerability. nih.gov

Elucidation of Key Structural Motifs for Targeted Activity

Through systematic modifications, researchers have identified key structural features that confer specific biological activities to 9-aminodoxycycline derivatives, moving far beyond their antibiotic origins.

The conjugation of fatty acids to the 9-amino group has been explored to create derivatives with potent anti-cancer stem cell (CSC) activity. nih.gov These studies revealed a distinct relationship between the length of the fatty acid chain and biological potency.

A derivative featuring a 14-carbon myristoyl group covalently attached to 9-aminodoxycycline (Doxy-Myr) was found to be significantly more potent in targeting breast CSCs than the parent doxycycline. nih.govgoogle.com Interestingly, derivatives with either a shorter 12-carbon (lauric acid) or a longer 16-carbon (palmitic acid) fatty acid chain were less potent, demonstrating that the C14 length is optimal for this specific activity. nih.gov This modification also had the benefit of eliminating the antibiotic activity of the parent molecule, thereby reducing the risk of promoting antibiotic resistance. nih.govgoogle.com The chain length of fatty acids can influence the physicochemical properties and cellular uptake of the conjugate, which is a critical factor in its biological efficacy. dovepress.comeur.nl

DerivativeFatty Acid Chain LengthRelative Potency vs. Doxycycline (Anti-CSC Activity)
Doxy-Laur12 Carbons (Lauric Acid)Less potent than Doxy-Myr
Doxy-Myr14 Carbons (Myristic Acid)>5-fold more potent
Doxy-Pal16 Carbons (Palmitic Acid)Less potent than Doxy-Myr

Data sourced from research on the inhibition of anchorage-independent growth of MCF7 cancer stem cells. nih.govgoogle.com

The attachment of amino acids to the C9 position has been shown to finely tune the selectivity of doxycycline derivatives for specific molecular targets. researchgate.net The identity and positioning of the amino acid residue can dramatically alter the binding profile of the compound. nih.govnih.gov

In a study creating doxycycline-amino acid conjugates via click chemistry, a derivative with a C-terminally linked phenylalanine residue demonstrated high selectivity for the reverse Tet repressor (revTetR) over the standard Tet repressor (TetR). researchgate.net This specific recognition is a valuable property for applications in controlling gene expression in bacterial systems. Notably, this highly selective compound was almost devoid of antibacterial activity. researchgate.net In contrast, another series of 9-(acylamino)doxycycline derivatives found that while N,N-dialkylglycylamido derivatives possessed the highest antibacterial activity, replacing the glycine (B1666218) moiety with other amino acids did not lead to further enhancement. researchgate.net

9-Aminodoxycycline ConjugateAttached MoietyPrimary Biological Outcome
Phenylalanine Conjugate (12c)Phenylalanine (via click chemistry)High selectivity for revTetR over TetR; minimal antibacterial activity. researchgate.net
N,N-Dialkylglycylamido DerivativesGlycineHighest antibacterial activity in its series. researchgate.net
Other Amino Acid DerivativesVarious amino acidsDid not enhance antibacterial activity compared to the glycine derivative. researchgate.net

Computational studies have explored the hybridization of 9-aminotetracycline with various phytochemicals to design novel antibacterial agents. researchgate.net This approach involves covalently linking plant-derived compounds to the C9 position through different linkers. Predictions from these in silico studies suggest that such modifications could enhance or retain the antibacterial activity of the tetracycline core. researchgate.net This strategy aims to leverage the structural diversity of natural products to create hybrid molecules with improved pharmacological profiles, potentially overcoming existing resistance mechanisms. researchgate.net

Significance of Heteroaryl-Amino Substituents

The modification of the 9-position of the tetracycline scaffold is a well-established strategy for altering biological activity, as exemplified by the antibiotic Tigecycline. For 9-aminodoxycycline, the amino group at this position serves as a critical handle for introducing a variety of substituents to modulate the compound's properties.

While extensive research has been conducted on substitutions at the 9-amino position, studies specifically detailing the systematic addition of a wide range of heteroaryl-amino substituents to 9-aminodoxycycline are not extensively detailed in publicly available literature. However, the principles of medicinal chemistry and existing SAR studies on related compounds underscore the potential significance of such modifications.

In other classes of molecules, the introduction of heteroaryl moieties is a common and effective strategy to influence pharmacological profiles. For example, in studies of adenosine (B11128) receptor ligands, the introduction of different heteroaryl groups like furanyl, thienyl, or pyridyl rings was shown to modulate binding affinity and selectivity for different receptor subtypes. mdpi.com Similarly, SAR studies on tetrahydroisoquinoline derivatives identified novel heteroaryl-bearing amino acids as potent antagonists for the LFA-1/ICAM-1 interaction. nih.gov These examples highlight that heteroaryl groups can engage in specific hydrogen bonds, pi-stacking, or hydrophobic interactions within a target's binding site, thereby fine-tuning a compound's potency and selectivity. Applying this principle to 9-aminodoxycycline, the attachment of various heteroaryl rings could be hypothesized to modulate its interaction with biological targets, potentially leading to novel activities or enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a group of molecules are responsible for the differences in their observed biological or chemical activities. mdpi.com

The QSAR modeling process follows a systematic workflow:

Data Set Selection : A series of compounds with known biological activities (e.g., IC₅₀, Kᵢ) is selected. mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic (e.g., logP), and topological properties. dovepress.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation that links the descriptors to the biological activity. dovepress.combrieflands.com

Model Validation : The model's robustness and predictive ability are rigorously tested using statistical metrics and the external test set. nih.gov

For 9-aminodoxycycline derivatives, QSAR models could be developed to predict their activity based on the properties of the substituents at the 9-amino position. For instance, a QSAR study could analyze a series of 9-amino-doxycycline derivatives to identify which descriptors (e.g., size, polarity, or electronegativity of the substituent) are most correlated with a desired biological effect. nih.govnih.gov Such a model would be invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. dovepress.com

Ligand-Based and Receptor-Based SAR Approaches

The investigation of Structure-Activity Relationships can be broadly categorized into ligand-based and receptor-based approaches. Both are crucial in medicinal chemistry for optimizing lead compounds.

Ligand-Based SAR Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with a specific target. gardp.org This approach is utilized when the three-dimensional structure of the biological target is unknown. gardp.org LBDD methods analyze a set of active and inactive molecules to identify the essential structural features (a pharmacophore) required for biological activity. mdpi.com

A practical example of a ligand-based SAR study can be seen in the investigation of 9-aminodoxycycline derivatives where different fatty acid moieties were attached to the 9-amino group. The goal was to optimize the targeting of cancer stem cells (CSCs). Researchers synthesized a series of derivatives and measured their potency.

CompoundC9 Substituent (Fatty Acid)Carbon Chain LengthRelative Potency vs. Doxy-Myr
Doxy-Lau Lauric Acid12Less Potent
Doxy-Myr Myristic Acid14Most Potent
Doxy-Pal Palmitic Acid16Less Potent

This analysis revealed that the derivative with a 14-carbon fatty acid chain (Doxy-Myr) was more potent than those with shorter (12-carbon) or longer (16-carbon) chains. This represents a classic ligand-based SAR study, where the relationship between the chemical structure (in this case, the alkyl chain length) and biological activity is established by comparing the ligands themselves.

Receptor-Based SAR Approaches

Receptor-based, or structure-based, drug design depends on the availability of the 3D structure of the biological target, which is typically a protein or enzyme. The primary computational tool for this approach is molecular docking. rroij.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with its receptor. rroij.combiomedpharmajournal.org The process involves computationally placing the ligand into the receptor's binding site and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy. mdpi.compensoft.net

In the context of 9-aminodoxycycline, a receptor-based approach could provide significant insights. For example, doxycycline is known to target the bacterial ribosome. Its derivatives, which lose antibiotic activity, could be docked into the bacterial ribosome's binding site to understand why the C9 modifications disrupt this interaction. Conversely, to understand the anti-cancer activity of these derivatives, they could be docked into the structure of the human mitochondrial ribosome. By simulating these interactions, researchers can visualize the binding poses, identify key interactions like hydrogen bonds, and rationalize why certain substituents enhance activity while others diminish it. unar.ac.id This information is critical for the rational design of new derivatives with improved potency and selectivity. dovepress.com

Molecular and Cellular Mechanism of Action Studies

Ribosomal Binding and Translational Inhibition Modalities

Tetracyclines, including 9-aminodoxycycline, exert their effects by targeting the protein synthesis machinery. nih.gov While their action on bacterial ribosomes is well-documented, recent studies have shed light on their interaction with human ribosomes. nih.govfrontiersin.org

Interaction with Human Ribosomal Substructures

Research has identified the human 80S ribosome as a target for tetracycline (B611298) analogs like doxycycline (B596269). nih.gov Unlike their binding mechanism in bacteria, which primarily involves the 30S ribosomal subunit to block tRNA binding, the interactions with human ribosomes appear to be mediated solely by RNA elements, with no direct contact with ribosomal proteins. nih.govfrontiersin.org

Modeled structural representations have revealed potential binding pockets for tetracyclines on the small 40S subunit of the human ribosome, specifically at helix 16 (h16) and helix 18 (h18). nih.gov It is hypothesized that differential binding of various tetracycline analogs to these and other ribosomal RNA sites could lead to varied effects on mammalian cells, particularly concerning cellular proliferation. nih.gov This suggests that the human ribosome possesses multiple binding sites for tetracyclines, a concept that mirrors the multiple, variably occupied binding sites observed on the prokaryotic ribosome. nih.gov

Modulation of Protein Synthesis Pathways

The binding of tetracyclines to human ribosomal substructures leads to a subtle but significant modification of translation. nih.gov Studies have demonstrated that doxycycline and its analogs can induce dose-dependent reductions in human ribosomal translation. nih.gov This inhibitory effect on protein synthesis strongly correlates with their anti-proliferative activities in human cancer cell lines. nih.gov

While not as potent as some dedicated translation inhibitors like cycloheximide (B1669411) or homoharringtonine, tetracyclines such as doxycycline show comparable effects on protein synthesis at concentrations that inhibit cell proliferation. nih.gov This partial inhibition of translation at clinically relevant concentrations suggests a potential therapeutic window for using tetracycline analogs as anti-proliferative agents against cancer cells by targeting their protein synthesis machinery. nih.gov

Mitochondrial Dynamics and Biogenesis Modulation

Emerging evidence points to the significant impact of doxycycline and its derivatives on mitochondrial function, a key factor in the compound's anti-cancer activity, particularly against cancer stem cells (CSCs). nih.govresearchgate.net Mitochondria, having evolved from bacteria, are susceptible to certain antibiotics, including those of the tetracycline class. nih.govnih.gov

Inhibition of Mitochondrial Biogenesis in Eukaryotic Cells

Doxycycline has been identified as an inhibitor of mitochondrial biogenesis in eukaryotic cells. nih.govresearchgate.net This process is crucial for increasing mitochondrial mass and is tightly regulated by signaling pathways such as the AMPK/SIRT1/PGC-1α pathway. mdpi.comfrontiersin.org Doxycycline's inhibitory action on mitochondrial biogenesis effectively targets cancer stem cells, which often overexpress key mitochondrial-related proteins. nih.govresearchgate.net

Clinical and pre-clinical studies have shown that treatment with doxycycline can lead to a significant reduction in markers of "stemness" in cancer cells, such as CD44 and ALDH1. nih.govresearchgate.net This effect is attributed to the inhibition of mitochondrial function, highlighting a potential therapeutic strategy for eradicating CSCs. nih.gov The process of mitochondrial biogenesis is interconnected with mitochondrial dynamics (fission and fusion) and mitophagy (the selective degradation of mitochondria), all of which are crucial for maintaining cellular homeostasis. mdpi.comnih.gov

Effects on mtDNA Copy Number and Mitochondrial Translation

Doxycycline treatment has been shown to decrease mitochondrial DNA (mtDNA) copy number and inhibit mitochondrial translation. researchgate.net The mtDNA encodes essential components of the electron transport chain, and its replication is a key aspect of mitochondrial biogenesis. nih.govulisboa.pt A reduction in mtDNA copy number can lead to impaired mitochondrial function and, ultimately, cell death. researchgate.netmdpi.com

The number of mtDNA copies can vary depending on cellular conditions and has been linked to various diseases. nih.govukbiobank.ac.uk Studies have shown that alterations in mtDNA copy number are observed in various cancers. mdpi.com Doxycycline's ability to reduce mtDNA copy number further underscores its role as an inhibitor of mitochondrial biogenesis and its potential as an anti-cancer agent. researchgate.net

Signaling Pathway Modulation

The cellular effects of 9-aminodoxycycline and its parent compound, doxycycline, extend to the modulation of various signaling pathways, contributing to their anti-proliferative and anti-cancer properties.

One of the key pathways affected is the integrated stress response (ISR). nih.gov Treatment with certain tetracycline analogs can selectively activate the ISR, a cellular stress response pathway. nih.gov For instance, the analog Col-3 has been shown to enrich a gene signature corresponding to the activation of the unfolded protein response (UPR) and ER stress pathways, components of the ISR. nih.gov

Furthermore, doxycycline has been reported to functionally inhibit multiple signaling pathways critical for cancer stem cell maintenance and proliferation, including the Wnt, Notch, and Hedgehog pathways. researchgate.net It has also been shown to impact the p38 MAP kinase and NF-kB signaling pathways. science.gov In the context of breast cancer stem cells, doxycycline was found to decrease the level of reactive oxygen species and the downstream p38 MAPK pathway. researchgate.net Additionally, some derivatives of 9-aminodoxycycline have been suggested to exert cytotoxic effects by targeting the PI3K/AKT/mTOR signaling pathway. researchgate.net The ability of doxycycline to modulate these diverse signaling pathways highlights its pleiotropic effects beyond direct ribosomal and mitochondrial inhibition.

Interactive Data Table: Research Findings on 9-Aminodoxycycline and Related Compounds

CompoundMechanism of ActionKey FindingsCell/System Studied
Doxycycline Ribosomal Binding, Inhibition of Mitochondrial BiogenesisBinds to human 40S ribosomal subunit at h16 and h18. nih.gov Reduces cancer stem cell markers (CD44, ALDH1). nih.govHuman Cancer Cell Lines, Early Breast Cancer Patients
9-Aminodoxycycline Precursor for derivativesUsed in the synthesis of neoglycosides and other derivatives with antibacterial and anti-cancer potential. nih.govresearchgate.netN/A (synthesis)
Col-3 Ribosomal Binding, ISR ActivationBinds to human ribosome, activates the unfolded protein response. nih.govHuman Cancer Cell Lines
Doxy-Myr Targeting Cancer Stem CellsMore potent than doxycycline in inhibiting anchorage-independent growth of MCF7 CSCs. google.comMCF7 Breast Cancer Stem Cells

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Doxycycline, a related tetracycline, has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB family of transcription factors plays a crucial role in regulating immune responses and cell survival. nih.gov In many types of cancer, the NF-κB pathway is constitutively active, which helps tumor cells to proliferate and evade apoptosis (programmed cell death). nih.gov Doxycycline has been shown to inhibit TNF-induced NF-κB activation and decrease the expression of anti-apoptotic proteins that are dependent on NF-κB, such as BCL2α. nih.gov This inhibition of the NF-κB pathway is a key aspect of its mechanism of action. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38 MAPK) Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. One key member of this family is the p38 MAPK, which is activated by inflammatory cytokines and cellular stress. nih.govnih.govopenrheumatologyjournal.comreactome.org

Research has demonstrated that doxycycline can inhibit the p38 MAPK signaling pathway. researchgate.net In the context of breast cancer stem cells, doxycycline was found to block the formation of reactive oxygen species (ROS) as well as the p38 MAPK signaling pathway. researchgate.net The p38 MAPK pathway is known to be involved in the production of pro-inflammatory cytokines, and its activation is observed in various disease states. nih.gov

Pathway ComponentEffect of Doxycycline/9-AminodoxycyclineResearch Context
NF-κB Inhibition of activationCancer cell lines
p38 MAPK Inhibition of signalingBreast cancer stem cells

Specific Receptor and Protein Target Identification

Beyond broad signaling pathways, research has sought to identify specific molecular targets of doxycycline and its derivatives.

Protease-Activated Receptor 1 (PAR1) Interaction

Recent studies using chemical proteomics have identified Protease-Activated Receptor 1 (PAR1) as a direct target of doxycycline. PAR1 is a G-protein-coupled receptor that is activated by thrombin and plays a role in thrombosis and cellular signaling. nih.govnih.gov Molecular docking and dynamic simulations have suggested that doxycycline interacts with key amino acid residues within PAR1. This interaction leads to a highly selective inhibition of PAR1 signaling in tumor models, both in laboratory cell cultures and in living organisms. Further evidence from pathological clinical samples showed a positive correlation between doxycycline fluorescence intensity and PAR1 expression.

Tet Repressor (TetR) and Reverse Tet Repressor (revTetR) System Modulation

The tetracycline repressor (TetR) and its reverse mutant (revTetR) are key components of widely used inducible gene expression systems. nih.govresearchgate.net In these "Tet-On" and "Tet-Off" systems, gene expression is controlled by the presence or absence of tetracycline or its derivatives, like doxycycline. nih.gov TetR binds to the tetracycline operator (tetO) sequence in the absence of an inducer, repressing transcription. researchgate.netnih.gov When tetracycline is present, it binds to TetR, causing a conformational change that leads to its dissociation from the operator and allows gene expression. nih.govnih.gov

Conversely, the reverse Tet Repressor (revTetR) binds to the tetO sequence only in the presence of an inducer like anhydrotetracycline, thereby acting as a corepressor. nih.gov Researchers have developed 9-aminodoxycycline-amino acid conjugates that show high selectivity for revTetR over TetR. researchgate.net This specificity is significant for applications aiming to control gene expression in bacterial systems with minimal antibacterial effects. researchgate.net

TargetInteraction with Doxycycline/DerivativesSignificance
Protease-Activated Receptor 1 (PAR1) Direct binding and inhibition of signalingPotential for targeted anti-cancer therapy
Tet Repressor (TetR) Binds to TetR, inducing a conformational changeControl of gene expression in "Tet-Off" systems
Reverse Tet Repressor (revTetR) Conjugates show selective bindingControl of gene expression in "Tet-On" systems

Intracellular Localization and Cellular Retention Mechanisms

The effectiveness of a compound is often related to its ability to accumulate and remain within target cells.

Peri-nuclear Membranous Compartment Retention

Studies on a derivative of 9-aminodoxycycline, Doxy-Myr, have shown that it exhibits enhanced intracellular retention compared to doxycycline. researchgate.netgoogle.com This derivative was observed to be specifically localized and retained within a peri-nuclear membranous compartment in cells. researchgate.netgoogle.com This improved cellular retention is believed to contribute to its increased potency in inhibiting the growth of breast cancer stem cells. researchgate.net

In Vitro Biological Activity Assessments

Selective Targeting of Cancer Stem Cells (CSCs)

Derivatives of 9-Aminodoxycycline have demonstrated significant potential in selectively targeting cancer stem cells (CSCs), which are a subpopulation of cells within a tumor responsible for initiation, metastasis, and recurrence.

Inhibition of Anchorage-Independent Growth (e.g., Mammosphere Formation)

A key characteristic of CSCs is their ability to grow in an anchorage-independent manner, often evaluated through mammosphere formation assays. nih.gov A novel derivative, created by covalently attaching a myristic acid to the amino group of 9-aminodoxycycline, has shown potent inhibitory effects on the anchorage-independent growth of breast CSCs. nih.govfrontiersin.org In studies using MCF7 cells, this myristoyl amide derivative, referred to as Doxy-Myr, was found to be more than five times more potent than the parent compound, doxycycline (B596269), in inhibiting mammosphere formation. google.com This increased potency is attributed to better retention of the compound within the cells. nih.govfrontiersin.org Notably, this inhibitory effect was selective for CSCs, as the compound did not impact the viability of the general MCF7 cancer cell population or normal fibroblasts when grown in traditional 2D monolayer cultures. google.comnih.gov Further investigations into similar derivatives with different fatty acid chain lengths, such as those with 12-carbon (lauric acid) or 16-carbon (palmitic acid) chains, revealed that they were less effective than the 14-carbon myristoyl derivative in targeting CSCs. nih.govnih.gov

Table 1: Comparative Potency of Doxycycline Derivatives in Mammosphere Assay

Compound Fatty Acid Chain Length Relative Potency vs. Doxycycline
Doxy-Myr 14 Carbons (Myristic Acid) >5-fold more potent
Doxy-Lau 12 Carbons (Lauric Acid) Less potent than Doxy-Myr
Doxy-Pal 16 Carbons (Palmitic Acid) Less potent than Doxy-Myr

This table summarizes the relative potency of different fatty acid derivatives of 9-aminodoxycycline in inhibiting mammosphere formation in MCF7 breast cancer cells, as described in the research.

Reduction of Aldehyde Dehydrogenase-Positive (ALDH+) CSCs

High aldehyde dehydrogenase (ALDH) activity is a well-established marker for CSCs in various cancers, including breast cancer. Doxycycline, the parent compound of 9-aminodoxycycline, has been shown to effectively target and reduce the population of ALDH+ breast CSCs. researchgate.net This effect is linked to its ability to inhibit mitochondrial biogenesis, a process that appears to be elevated in ALDH+ cells. researchgate.net Studies have demonstrated that doxycycline can significantly decrease the frequency of ALDEFLUOR-positive (ALDH+) CSCs in both HER2-positive and triple-negative breast cancer cell lines. researchgate.net Given that 9-aminodoxycycline is a direct derivative, its analogs are being explored for similar or enhanced activity against this critical CSC subpopulation.

Antimicrobial Spectrum and Potency against Resistant Strains

Beyond its anti-cancer potential, 9-Aminodoxycycline hydrochloride and its derivatives retain and, in some cases, enhance the antimicrobial properties of the tetracycline (B611298) class, showing efficacy against a wide range of bacteria, including those with established resistance mechanisms.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Tetracyclines are known for their broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. google.comcrestonepharma.com This class of antibiotics, including aminoglycosides, is effective against a variety of pathogens such as Staphylococcus aureus, Escherichia coli, and members of the Enterobacteriaceae family. nih.govmdpi.com While some derivatives of 9-aminodoxycycline, like the myristoyl amide derivative (Doxy-Myr), were specifically designed to minimize antibiotic activity to focus on anti-CSC effects, other modifications aim to enhance it. google.comnih.gov For instance, research into neoglycoside derivatives of 9-aminodoxycycline has been pursued to bolster antibacterial efficacy. researchgate.net These efforts are part of a broader strategy to develop new antibiotics to combat the rising threat of antimicrobial resistance. nih.gov

Activity against Efflux- and Ribosomal Protection-Mediated Resistance Mechanisms

Bacterial resistance to tetracyclines often occurs through two primary mechanisms: active efflux of the drug out of the cell by pumps and protection of the ribosome, the antibiotic's target. nih.govnih.gov Efflux pumps are transport proteins that extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular target. nih.gov Ribosomal protection proteins can dislodge the tetracycline from its binding site on the ribosome, allowing protein synthesis to continue. nih.gov Research is focused on creating derivatives that can evade these resistance mechanisms. For example, the development of glycylcyclines, such as tigecycline, which has a substitution at the C-9 position similar to 9-aminodoxycycline, has shown efficacy against bacteria possessing both efflux and ribosomal protection mechanisms. researchgate.net The induction of certain efflux pumps, like AcrAB-TolC in E. coli, can be triggered by tetracyclines, highlighting the complex interplay between these antibiotics and bacterial resistance networks. mdpi.com

Evaluation of Neoglycosides and Hybrid Compounds against Drug-Resistant Pathogens

To combat increasingly drug-resistant pathogens, researchers are exploring the synthesis of neoglycosides and hybrid molecules based on the 9-aminodoxycycline scaffold. researchgate.netresearchgate.net Molecular hybridization involves combining pharmacophores from different bioactive molecules to create a new entity with potentially enhanced activity or a dual mechanism of action. nih.govmdpi.com A study involving the creation of 37 different doxycycline neoglycosides, synthesized via a C-9 alkoxyamino-glycyl-based spacer, revealed a sugar-dependent activity profile against drug-resistant Gram-positive and Gram-negative strains. researchgate.net One specific derivative, a 2'-amino-α-d-glucoside conjugate of 9-aminodoxycycline, demonstrated antimicrobial activity comparable to the parent doxycycline against resistant strains. researchgate.net This approach of creating hybrid compounds and neoglycosides represents a promising strategy for developing new antibiotics capable of overcoming existing resistance mechanisms. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Doxycycline
Doxy-Myr (Myristoyl amide derivative of 9-aminodoxycycline)
Doxy-Lau (Lauric acid amide derivative of 9-aminodoxycycline)
Doxy-Pal (Palmitic acid amide derivative of 9-aminodoxycycline)
Tigecycline

Effects on Cellular Processes

The in vitro evaluation of this compound and its derivatives has revealed significant effects on fundamental cellular activities, particularly those integral to cancer progression, such as proliferation, migration, and invasion.

Antiproliferative Activities

Tetracycline analogs, including doxycycline and its derivatives, exhibit antiproliferative effects that are strongly correlated with their ability to target and inhibit human ribosomal translation. nih.gov This mechanism disrupts protein synthesis, a critical process for rapidly dividing cells. The antiproliferative capacity of these compounds has been observed across various cancer cell lines. nih.gov

Derivatives of 9-aminodoxycycline have been synthesized to enhance potency and selectivity. For instance, a conjugate of 9-aminodoxycycline with a 14-carbon fatty acid (myristic acid), known as "Doxy-Myr," has demonstrated significantly greater potency in inhibiting the anchorage-independent growth of breast cancer stem cells (CSCs) compared to its parent compound, doxycycline. google.comresearchgate.net This enhanced activity highlights the potential for targeted modifications to improve the compound's efficacy against specific cancer cell populations. In studies using 3D-mammosphere assays with MCF7 breast cancer cells, Doxy-Myr was found to be more than five times as potent as doxycycline. google.comresearchgate.net This suggests a notable selectivity for cancer stem cells, which are often resistant to conventional therapies. google.com

Compound/DerivativeTarget Cell TypePotency vs. DoxycyclineAssaySource(s)
Doxy-Myr MCF7 Breast Cancer Stem Cells> 5-fold higher3D-Mammosphere Assay google.com, researchgate.net
Doxycycline General Cancer CellsBaselineVarious nih.gov

Modulation of Cellular Migration and Invasion

Cellular migration and invasion are key processes in cancer metastasis. Doxycycline, the parent compound of 9-aminodoxycycline, has been shown to dose-dependently inhibit the migration and invasion of NCI-H446 human small cell lung cancer cells in vitro. science.gov The mechanism behind this inhibition is linked to the suppression of key transcription factors and the subsequent downregulation of matrix metalloproteinase (MMP) expression. science.govscience.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cell movement and invasion. By inhibiting signaling pathways such as NF-κB, doxycycline can reduce the production of these critical enzymes. science.govscience.gov

Studies have confirmed that doxycycline limits the self-renewal capacity of cancer stem cells and also inhibits their migration and invasion. researchgate.net This modulation of metastatic behavior is a crucial aspect of its in vitro anticancer activity profile.

Functional Specificity in Gene Expression Systems

Beyond its direct effects on cellular processes, 9-aminodoxycycline and its parent compound, doxycycline, are pivotal as effectors in synthetic gene expression systems. These systems, which are based on the tetracycline repressor protein (TetR), allow for the precise control of gene activity in both prokaryotic and eukaryotic cells. nih.govresearchgate.net

Differentiation between TetR and revTetR Phenotypes

The tetracycline-controlled system primarily relies on two key proteins: the Tetracycline Repressor (TetR) and a reverse mutant, revTetR. researchgate.netnih.gov

TetR (Tet-Off System): In its natural state, the TetR protein binds to the tetracycline operator (tetO) sequence in DNA, actively repressing the transcription of a target gene. When an inducer like doxycycline is introduced, it binds to TetR, causing a conformational change that makes the repressor release from the tetO sequence, thereby activating gene expression. researchgate.net

revTetR (Tet-On System): The reverse TetR mutant functions in the opposite manner. It is incapable of binding to the tetO sequence on its own. Gene expression proceeds unimpeded. However, when a specific effector molecule—acting as a corepressor—is present, it binds to revTetR, enabling the complex to bind to tetO and repress gene transcription. researchgate.netnih.gov

Research has led to the development of highly specific effector molecules derived from 9-aminodoxycycline. A notable example is a conjugate of a 9-aminodoxycycline derivative with phenylalanine, which shows exceptional selectivity for revTetR over TetR. researchgate.net This specificity allows for the clear differentiation between the two phenotypes, enabling precise "on" or "off" switching of a target gene without cross-reactivity. researchgate.net The binding affinities underscore this difference; the affinity of revTetR for tetO is high only in the presence of its corepressor, while the affinity of TetR for tetO is high in the absence of its inducer. nih.govnih.gov

Repressor ProteinEffector (Inducer/Corepressor)Binding Affinity to tetO OperatorGene Expression StateSource(s)
TetR AbsentHigh (5.6 ± 2 x 10⁹ M⁻¹)OFF nih.gov, nih.gov
TetR Present (Anhydrotetracycline)Low (4 ± 1 x 10⁵ M⁻¹)ON nih.gov, nih.gov
revTetR AbsentLow (4 ± 1 x 10⁵ M⁻¹)ON nih.gov, nih.gov
revTetR Present (Anhydrotetracycline)High (1 ± 0.2 x 10⁸ M⁻¹)OFF nih.gov, nih.gov

Gene Expression Control in Bacterial Systems

The ability to precisely regulate gene expression is a cornerstone of modern microbiology and biotechnology. The TetR/revTetR systems are widely exploited for this purpose in bacteria. nih.gov A significant challenge when using standard antibiotics like doxycycline as inducers is that their inherent antibacterial activity can interfere with the experiment by killing or stressing the host bacteria. researchgate.net

This challenge has been addressed through the chemical modification of 9-aminodoxycycline. Specific conjugates, such as the phenylalanine derivative selective for revTetR, have been engineered to be almost completely devoid of antibacterial activity. researchgate.net This is a major advantage, as it allows the compound to function purely as a genetic switch without exerting selective pressure or causing unintended physiological effects on the bacterial host. researchgate.net This innovation enables cleaner, more reliable control of gene expression in various bacterial species, including Escherichia coli and Bacillus subtilis, facilitating advanced research in bacterial genetics and synthetic biology. researchgate.netnih.gov

Pre Clinical Investigational Studies in Non Clinical Models

In Vivo Evaluation of Biological Effects

Pre-clinical studies in non-clinical models are fundamental to characterizing the biological effects of new chemical entities. For 9-Aminodoxycycline hydrochloride, a derivative of the tetracycline (B611298) class of antibiotics, these in vivo evaluations have been crucial in elucidating its potential therapeutic applications beyond its antimicrobial properties.

Assessment of Tumor Cell Metastasis Inhibition in Animal Models

Derivatives of 9-aminodoxycycline have shown potential in targeting cancer stem cells (CSCs) and inhibiting cancer metastasis. google.com In vivo studies have demonstrated that these compounds can effectively inhibit tumor cell metastasis with minimal toxicity. google.com One approach has been to covalently link a 14-carbon fatty acid to the free amino group of 9-aminodoxycycline, creating a "Doxy-Myr" conjugate. google.com This modification resulted in a compound that was over five times more potent than doxycycline (B596269) in inhibiting the anchorage-independent growth of MCF7 breast CSCs. google.com Notably, this conjugate did not affect the viability of the general MCF7 cancer cell population or normal fibroblasts grown in a 2D monolayer, indicating a selective action against CSCs. google.com

The rationale behind this approach is that CSCs are highly dependent on mitochondrial function. google.com By targeting mitochondrial protein translation, a known off-target effect of doxycycline, these novel derivatives can potentially eradicate CSCs. google.com This strategy aims to prevent the metabolic shifts that allow CSCs to survive and proliferate, thereby reducing the likelihood of metastasis and recurrence. google.com

Evaluation of Efficacy in Specific Disease Models

The tetracycline class of compounds, including derivatives of 9-aminodoxycycline, have been evaluated in various disease models beyond their traditional use as antibiotics. These compounds are known to be effective against a range of gram-positive and gram-negative bacteria, as well as other microorganisms. google.com The broad-spectrum antimicrobial activity has historically made them valuable in treating both severe and mild infectious diseases. google.com

In the context of non-antimicrobial applications, tetracycline derivatives are being investigated for their anti-inflammatory properties and their ability to modulate inflammatory processes. google.com These compounds can influence states associated with inflammatory factors such as matrix metalloproteinases (MMPs), nitric oxide (NO), and various cytokines. google.com Animal models of inflammatory disorders like arthritis, dermatitis, and respiratory tract infections could therefore be relevant for evaluating the efficacy of this compound. google.com The use of animal models is a critical step in pre-clinical trials to determine if a drug has the desired efficacy before moving to human trials. nih.gov These models mimic various human disease conditions, including systemic autoimmune diseases and cardiovascular diseases. nih.gov

Pharmacodynamic Proof-of-Concept Studies

Pharmacodynamic (PD) studies are essential to understand how a drug affects the body. For this compound, these studies would focus on establishing the relationship between drug exposure and the desired biological response.

Establishment of Exposure-Response Relationships

The relationship between drug exposure (concentration in the body) and the resulting response is a cornerstone of drug development. patsnap.com This analysis helps in determining the optimal dosage that maximizes efficacy while minimizing adverse effects. patsnap.com Establishing this relationship is crucial for making informed decisions about dosing regimens in clinical trials. patsnap.comkochi.lg.jp

For this compound, this would involve correlating the concentration of the drug in plasma or at the site of action with its pharmacodynamic effects, such as tumor growth inhibition or reduction in inflammatory markers. kochi.lg.jp This relationship is often complex and can be influenced by various factors including patient characteristics. patsnap.com Models such as the Emax model are often used to describe this relationship, especially when a plateau in response is observed with increasing exposure. kochi.lg.jp

Biomarker Monitoring in Acute and Sub-chronic Models

Biomarkers are crucial tools in drug development for monitoring the effects of a therapeutic agent. nih.gov In the context of this compound, monitoring specific biomarkers in animal models can provide insights into its mechanism of action and therapeutic efficacy. nih.gov

In autoimmune disease models, for instance, relevant biomarkers might include degradation products from affected tissues, enzymes involved in tissue degradation (like MMPs), and cytokines associated with immune activation. nih.gov For example, in models of rheumatoid arthritis, markers such as aggrecan fragments, MMP-1, and TNF-alpha could be monitored. nih.gov In multiple sclerosis models, neurofilament light protein and MMP-9 are potential biomarkers. nih.gov The ideal biomarker would fluctuate with disease severity and normalize with successful treatment, serving as both a diagnostic and a monitoring tool. nih.gov

General Toxicological Effects Characterization

Toxicological studies are performed to identify potential adverse effects of a new compound. For a related 9-aminoanthracycline, SM-5887, toxicological characteristics were evaluated in mice and compared to adriamycin (ADR). nih.gov Acute toxic signs observed after SM-5887 administration included a decrease in body weight, ataxia, hair loss, and myelosuppression, which were qualitatively similar to those induced by ADR. nih.gov

The 50% lethal dose (LD50) for SM-5887 was found to be in the range of 32 to 50 mg/kg, compared to 16 to over 20 mg/kg for ADR in four different mouse strains. nih.gov The maximum tolerated dose (MTD) was estimated to be 25 mg/kg for SM-5887 and 12.5 mg/kg for ADR. nih.gov Interestingly, while SM-5887 showed more severe myelosuppression at half its MTD compared to ADR at its MTD, the recovery was more rapid. nih.gov Furthermore, SM-5887 did not exhibit the delayed-type lethal toxicity seen with ADR at doses above 10 mg/kg. nih.gov When injected locally, SM-5887 induced only a slight inflammatory reaction compared to the severe reaction caused by ADR. nih.gov These findings suggest that the toxic effects of SM-5887 may be more reversible and manageable than those of ADR. nih.gov

Single-Dose and Repeated-Dose Studies in Mammalian Species

Preclinical safety evaluation of a new chemical entity, such as this compound, involves a series of in vivo studies in mammalian species to characterize its toxicological profile. These studies are fundamental in predicting potential adverse effects in humans and in determining a safe starting dose for clinical trials. The design of these studies generally adheres to international guidelines to ensure data quality and relevance.

Single-Dose Toxicity Studies:

The primary objective of single-dose toxicity studies is to determine the acute toxic effects of a substance and to identify the dose range that causes mortality or serious toxicity. While specific single-dose toxicity data for this compound is not publicly available, the general methodology involves administering the compound to animals, typically rodents and a non-rodent species, at various dose levels. Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes at necropsy.

Repeated-Dose Toxicity Studies:

Repeated-dose toxicity studies are designed to characterize the toxicological profile of a compound following repeated administration over a defined period. europa.eu These studies are crucial for identifying potential target organs of toxicity and for assessing the potential for cumulative toxicity. europa.eu The duration of these studies can range from subacute (14 or 28 days) to chronic (90 days or longer), depending on the intended duration of clinical use. europa.eu

Key aspects of repeated-dose toxicity studies include:

Species Selection: Typically, two mammalian species, one rodent and one non-rodent, are used. europa.eu

Dose Levels: A range of dose levels is selected to identify a no-observed-adverse-effect level (NOAEL), a toxic dose level, and, in some cases, a lethal dose.

Parameters Monitored: A comprehensive set of parameters is monitored, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues. europa.eu

For a derivative of doxycycline, such as this compound, particular attention would likely be paid to organ systems known to be affected by the tetracycline class of antibiotics.

Identification of Target Organs and Dose Dependence (general)

A critical outcome of repeated-dose toxicity studies is the identification of target organs for toxicity and the characterization of the dose-response relationship. europa.eu This information is essential for understanding the safety profile of a compound and for establishing safety margins for human exposure.

The identification of target organs is achieved through a combination of in-life observations, analysis of clinical pathology parameters (hematology and clinical chemistry), and, most importantly, macroscopic and microscopic examination of a comprehensive list of tissues at the end of the study. europa.eu Any observed changes are then evaluated for their relationship to the administered dose. A dose-dependent increase in the incidence or severity of a finding is strong evidence of a compound-related effect.

While specific target organs for this compound have not been detailed in publicly available literature, studies on the parent compound, doxycycline, and other tetracyclines can provide insights into potential areas of concern. For example, the gastrointestinal tract, liver, kidneys, and bone are known target organs for some tetracyclines.

Pharmacokinetic Studies in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME studies are designed to characterize the journey of a drug through the body. This includes how it is taken up, where it goes, how it is chemically altered, and how it is ultimately removed.

In vivo pharmacokinetic studies in relevant animal models are essential for determining key parameters that describe a drug's behavior over time. While specific studies on 9-aminodoxycycline hydrochloride are not extensively available in published literature, the pharmacokinetic profile of doxycycline (B596269) has been well-characterized in both rats and beagle dogs and can serve as a valuable reference.

In Rats:

Studies on doxycycline hydrochloride in rats have provided insights into its pharmacokinetic parameters. Following administration, doxycycline is absorbed and distributed throughout the body. One study investigating a long-acting parenteral formulation of doxycycline hyclate in Wistar rats reported a significantly longer elimination half-life of 42.49 hours compared to 2.77 hours for an aqueous formulation. nih.gov The maximum serum concentration (Cmax) was found to be 3.19 µg/mL for the long-acting formulation. nih.gov Another study comparing doxycycline polyphosphate and doxycycline hydrochloride in rats at a dose of 20 mg/kg body weight showed that the compounds were highly concentrated in excretory organs. nih.gov

Pharmacokinetic ParameterAqueous Doxycycline-h (IV)Doxycycline-h-LA (SC)Source
Dose 10 mg/kg10 mg/kg nih.govresearchgate.net
Cmax -3.19 µg/mL nih.govresearchgate.net
Elimination Half-life (t½) 2.77 h42.49 h nih.govresearchgate.net
Bioavailability -951% (or 477% with correction) nih.gov

In Beagle Dogs:

Pharmacokinetic studies of doxycycline in beagle dogs have also been conducted. Intravenous administration of doxycycline hyclate at a dosage of 5 mg/kg of body weight resulted in a half-life of 10.36 hours, a body clearance of 1.68 ± 0.44 mL/min/kg, and a volume of distribution at steady state of 1.468 ± 0.237 L/kg. nih.gov A study on a chewable tablet formulation of doxycycline in beagle dogs at a dose of 10 mg/kg showed a Cmax of 0.97 ± 0.34 µg/mL, a time to Cmax (Tmax) of 4.4 ± 0.58 hours, and an elimination half-life of 7.78 ± 1.45 hours. bjvm.org.br

Pharmacokinetic ParameterChewable Doxycycline Tablet (Oral)Doxifin® (Oral)Source
Dose 10 mg/kg10 mg/kg bjvm.org.br
Cmax 0.97 ± 0.34 µg/mL1.53 ± 0.88 µg/mL bjvm.org.br
Tmax 4.4 ± 0.58 h6.0 ± 2.50 h bjvm.org.br
Elimination Half-life (t½) 7.78 ± 1.45 h5.47 ± 1.40 h bjvm.org.br
AUC0-t 13.85 ± 3.81 µg.h/mL15.88 ± 4.38 µg.h/mL bjvm.org.br

It is anticipated that this compound would exhibit a pharmacokinetic profile similar to doxycycline, though modifications at the C9 position could influence its lipophilicity and protein binding, potentially altering its distribution and elimination characteristics.

The distribution of a drug into various tissues is a critical factor in determining its efficacy at the target site and its potential for off-target toxicity. For an antibiotic, achieving sufficient concentrations at the site of infection is paramount.

Studies on doxycycline have demonstrated its widespread distribution in body tissues and fluids. nih.gov It has been shown to localize in the bone marrow, liver, and spleen. nih.gov In rats, doxycycline was found to be highly concentrated in excretory organs such as the liver and kidneys. nih.gov A study in rats reported mean tissue-to-serum ratios of 2:1 for lungs, 9.8:1 for kidneys, and 2.2:1 for intestine homogenates for a long-acting doxycycline formulation. nih.govresearchgate.net Another study in rats showed that lung levels of doxycycline were higher than serum levels. karger.com In animal models of tuberculosis, doxycycline administered in the feed was found to reach target concentrations in TB lesions. asm.org

Given its structural similarity to doxycycline, this compound is also expected to distribute widely into tissues. The introduction of an amino group at the 9th position might alter its physicochemical properties, which could in turn affect its tissue penetration and accumulation profile. Specific tissue distribution studies for this compound would be necessary to confirm these assumptions.

Understanding how a drug is eliminated from the body is crucial for determining appropriate dosing regimens and for assessing the risk of drug accumulation, particularly in patients with impaired renal or hepatic function.

The primary route of excretion for doxycycline is through the gastrointestinal tract, with a smaller portion eliminated by the kidneys. nih.gov This is in contrast to some other tetracyclines. The serum half-life of doxycycline is generally not affected by impaired renal function. nih.gov In cases of renal failure, the excretion of doxycycline occurs entirely via the gastrointestinal route. nih.gov The metabolism of doxycycline is primarily through oxidation by the cytochrome P450 hepatic enzyme complex, which facilitates its renal and/or hepatic excretion. redalyc.org It can also undergo enterohepatic recirculation, which can prolong its half-life. redalyc.org

It is plausible that this compound follows a similar excretion pattern, with a significant portion being eliminated through biliary and fecal routes. However, the amino group at the C9 position could be subject to metabolic modifications, potentially leading to different metabolites and altering the excretion profile compared to the parent compound. Definitive studies on the excretion pathways of this compound are required to confirm these hypotheses.

Toxicokinetic Studies

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Correlation

PK/PD modeling is a powerful tool used to understand the relationship between drug concentration in the body over time (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). This modeling can help in optimizing dosing regimens to maximize efficacy while minimizing toxicity.

The integration of concentration-time data (from pharmacokinetic studies) and effect-time data (from pharmacodynamic studies) is the cornerstone of PK/PD modeling. accp1.org For an antibiotic like this compound, the pharmacodynamic endpoint would typically be a measure of its antibacterial activity, such as the minimum inhibitory concentration (MIC) or the rate of bacterial killing.

PK/PD indices such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the time that the drug concentration remains above the MIC (T>MIC) are often used to predict the efficacy of antibiotics. By establishing a mathematical model that describes the relationship between these PK/PD indices and the observed antibacterial effect, it is possible to simulate the outcomes of different dosing regimens and to identify the optimal dosing strategy.

While specific PK/PD models for this compound have not been published, the principles of PK/PD modeling for tetracyclines would apply. Such models would aim to link the plasma and tissue concentration profiles of the drug to its in vitro activity against relevant bacterial pathogens. This would allow for a more rational approach to dose selection for further preclinical and clinical development.

Optimization of Compound Design Based on PK/PD Relationships

The optimization of a compound's structure based on its pharmacokinetic/pharmacodynamic (PK/PD) relationship is a critical step in drug development, aiming to enhance efficacy and minimize potential toxicities. For this compound, an innovative approach to optimize its delivery and activity involves the use of "caged" derivatives. nih.gov This strategy utilizes a photoremovable protecting group (PPG) attached to the 9-amino position of the doxycycline scaffold, rendering the molecule inactive until it is "uncaged" by light.

This method of spatiotemporal control over drug activation is a sophisticated way to improve the therapeutic index. By delivering an inactive precursor, systemic exposure to the active compound can be minimized, and the drug can be released at a specific site of action through targeted light application. This is particularly advantageous for compounds where controlled release is desirable to maximize the therapeutic effect.

One such photoactivatable precursor is 9-(PEG7-DEACMamino)doxycycline. nih.gov This compound has been synthesized and studied for its ability to release 9-aminodoxycycline upon irradiation. researchgate.netnih.govresearchgate.net The efficiency of this release is a key parameter in the optimization of this compound's design.

Research has demonstrated that 9-(PEG7-DEACMamino)doxycycline exhibits excellent photolysis efficiency. nih.govscience.gov Upon exposure to light at a wavelength of 405 nm, it quantitatively releases 9-aminodoxycycline. nih.govscience.gov This precursor also shows good sensitivity to two-photon excitation at 740 nm, which allows for deeper tissue penetration of the light stimulus and more precise three-dimensional control of drug release. nih.gov

In contrast, another caged derivative, EANBP-based caged 9-aminodoxycycline, showed more complex photochemical reactions and a much lower release of 9-aminodoxycycline, at only 10%. nih.gov This highlights the importance of the choice of the caging group in the optimization of the drug delivery system.

The data below summarizes the key photolytic properties of 9-(PEG7-DEACMamino)doxycycline, which are critical for its design and potential application in light-induced therapies.

ParameterValueWavelengthReference
Photolysis EfficiencyQuantitative Release405 nm nih.govscience.gov
Uncaging Quantum Yield (Φu)0.21405 nm nih.govscience.gov
Two-Photon Uncaging Action Cross-Section (δu)up to 4.0 GM740 nm researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are employed to understand the electronic properties of 9-Aminodoxycycline hydrochloride, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is applied to analyze the distribution of electrons in this compound, which helps in understanding its chemical reactivity and the nature of its interactions with other molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: DFT-Calculated Electronic Properties of 9-Aminodoxycycline

Property Value (Arbitrary Units) Significance
HOMO Energy -6.2 eV Indicates the ability to donate electrons.
LUMO Energy -1.5 eV Indicates the ability to accept electrons.

Note: The values presented are illustrative and would be determined by specific DFT calculations.

While standard DFT methods are powerful, they can sometimes inaccurately describe long-range interactions, which are crucial in biological systems. Long-Range Corrected DFT (LC-DFT) methods have been developed to address this limitation. For this compound, LC-DFT can provide a more accurate description of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are essential for its binding to biological targets. These improved calculations are particularly important for studying interactions over larger distances within a protein binding site.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow researchers to observe how this compound behaves over time and how it interacts with its biological targets.

MD simulations can be used to model the dynamic process of this compound binding to a protein target, such as Protease-Activated Receptor 1 (PAR1). These simulations can reveal the key amino acid residues in the receptor that form stable interactions with the ligand. By tracking the interactions over time, researchers can identify the most important hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity and specificity of this compound for PAR1.

The binding of a ligand to a protein is not a static event. Both the ligand and the protein are flexible and can change their conformations. MD simulations allow for the exploration of the conformational flexibility of this compound within the binding pocket of a target protein. These simulations can show how the molecule adapts its shape to fit optimally within the binding site and can identify the most stable and frequently adopted conformations, providing a deeper understanding of the binding mechanism.

Beyond individual protein-ligand interactions, computational methods can also be used to predict how molecules of this compound might interact with each other to form larger assemblies. Understanding these molecular assembly structures can be important for formulation and drug delivery. MD simulations can be employed to study the self-assembly behavior of this compound in different solvent environments, predicting the likely structures and stability of aggregates.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Doxycycline (B596269)

Hybrid Computational Methods

Hybrid computational methods, which combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM), are powerful tools for studying complex biological systems involving molecules like 9-aminodoxycycline.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a robust framework for modeling chemical reactions and interactions in large systems, such as an enzyme active site or a protein-ligand binding pocket. In this approach, the electronically significant region, for instance, the 9-aminodoxycycline molecule and the key amino acid residues it interacts with, is treated with a high-accuracy QM method. The remainder of the system, including the bulk of the protein and the surrounding solvent, is described by a less computationally intensive MM force field. mdpi.comcecam.orgnih.govsci-hub.sewikipedia.orgresearchgate.net

The primary advantage of QM/MM simulations is the ability to model electronic effects like polarization, charge transfer, and the formation and breaking of chemical bonds with quantum mechanical precision, while still being able to simulate the dynamics of the entire system over meaningful timescales. cecam.orgnih.govsci-hub.se This is particularly relevant for understanding the binding mode of 9-aminodoxycycline derivatives and for elucidating the mechanisms of action or resistance at a molecular level. For tetracycline (B611298) analogs, specific molecular mechanics force fields compatible with widely used force fields like CHARMM have been developed to model their interactions with proteins and RNA. researchgate.net

The total energy in a QM/MM calculation is typically expressed as:

ETotal = EQM + EMM + EQM/MM

where:

EQM is the energy of the quantum mechanical region.

EMM is the energy of the molecular mechanics region.

EQM/MM represents the interaction energy between the QM and MM regions.

This partitioning allows for a detailed investigation of the electronic structure and reactivity of the ligand in its biological environment. sci-hub.se

A more recent advancement in hybrid methods is the integration of machine learning, specifically neural network potentials (NNPs), with molecular mechanics (NNP/MM). NNPs are trained on high-level QM data and can predict the potential energy and forces of a molecular system with an accuracy close to QM but at a fraction of the computational cost.

In the NNP/MM approach, the ligand, such as a 9-aminodoxycycline derivative, is modeled using an NNP, while the protein and solvent are treated with a classical MM force field. This method significantly accelerates molecular dynamics simulations compared to traditional QM/MM, enabling the exploration of longer timescale events and more extensive conformational sampling. This is crucial for accurately predicting thermodynamic properties like binding free energies.

The development of NNP/MM has been driven by the need to improve the accuracy of biomolecular simulations, especially for novel drug-like molecules that are not well-parameterized in standard force fields. By leveraging the power of neural networks to learn complex potential energy surfaces, NNP/MM provides a more accurate description of intramolecular interactions of the ligand, which is critical for reliable binding affinity predictions.

In Silico Design and Activity Prediction

Computational methods are instrumental in the rational design of novel compounds and the prediction of their biological activities. For a scaffold like 9-aminodoxycycline, these techniques can guide modifications to enhance potency, selectivity, and other desirable properties.

The process of in silico hybridization involves computationally designing and evaluating new molecules by combining different chemical scaffolds and substituents. For 9-aminodoxycycline, this could involve exploring a wide range of chemical groups at the 9-position to understand their impact on activity. researchgate.netresearchgate.net

For example, studies have computationally designed novel tetracycline hybrid compounds by linking the tetracycline moiety at the 9th position with various phytoconstituents. researchgate.net The biological activity of these designed compounds can then be predicted using software tools that analyze structure-activity relationships. Such predictions have suggested that modifications at the 9th position can enhance or retain antibacterial activity. researchgate.net In one study, 9-amino-doxycycline was used as a scaffold to design new chemical entities for anti-cancer applications, where a myristic acid moiety was covalently attached to the 9-amino group. researchgate.netresearchgate.net

These computational approaches allow for the rapid screening of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental testing. This significantly streamlines the drug discovery process, saving time and resources. ijpsr.commdpi.com

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. biomedpharmajournal.orgumpr.ac.idsciengine.com This method is crucial for understanding the binding mode of 9-aminodoxycycline derivatives and for estimating their binding affinity. The process involves placing the ligand in various conformations within the protein's binding site and scoring these poses based on a scoring function that approximates the binding free energy. biomedpharmajournal.orgumpr.ac.id

For instance, molecular docking studies have been performed on doxycycline and its derivatives against various targets, including the dengue virus envelope protein and the neuropeptide receptor PAC1-R. sciengine.complos.org In the case of the dengue virus, docking simulations revealed that doxycycline binds to a site important for the conformational changes required for viral entry, thereby suggesting a mechanism for its inhibitory activity. plos.org Similarly, docking has been used to compare the binding of different tetracycline derivatives to the PAC1-R, providing insights into their allosteric modulation effects. sciengine.com

The accuracy of docking can be enhanced by using more advanced protocols like Quantum-Polarized Ligand Docking (QPLD), which incorporates QM calculations to derive more accurate partial charges for the ligand in the protein environment.

Table 1: Examples of Molecular Docking Studies with Doxycycline and its Derivatives

Target Protein Ligand(s) Key Findings
Dengue Virus Envelope Protein Doxycycline, Rolitetracycline (B610553) Docked conformations displayed hydrophobic interactions with critical residues, suggesting a mechanism for blocking viral entry. plos.org
PAC1-R Doxycycline, Minocycline (B592863), Tetracycline, Tigecycline Predicted different binding affinities and modes for various tetracycline derivatives, correlating with their allosteric modulatory activity. sciengine.com
SARS-CoV-2 nsp12 Doxycycline Showed a docking score of -7.34 kcal/mol, indicating potential as a lead compound against this viral target. biomedpharmajournal.org
Wolbachia pipientis Receptors Doxycycline (as reference) Used as a reference drug to compare the binding energies of novel boron-pleuromutilin analogues. umpr.ac.id

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.orgbiorxiv.orgacs.orgresearchgate.netnih.gov VS can be either ligand-based or structure-based.

Ligand-based virtual screening relies on the knowledge of known active molecules, searching for new compounds with similar properties (e.g., shape, pharmacophore). acs.orgresearchgate.net

Structure-based virtual screening utilizes the 3D structure of the target protein to dock and score a large number of compounds from a database. plos.orgbiorxiv.orgnih.gov

For tetracycline derivatives, VS has been employed to identify new inhibitors for various targets. For example, a virtual screening of a database of medical compounds against the dengue virus envelope protein led to the identification of doxycycline and rolitetracycline as potent inhibitors. plos.org More recently, high-throughput virtual screening of a marine natural product database was used to find potential inhibitors of a tetracycline-inactivating enzyme from Acinetobacter baumannii. biorxiv.org

These virtual screening campaigns can be followed by more rigorous computational analyses, such as molecular dynamics simulations and binding free energy calculations, to refine the list of potential hits before they are subjected to experimental validation. This hierarchical approach is a cornerstone of modern computer-aided drug design.

Emerging Applications and Future Research Trajectories

Development as Chemical Probes for Biological Systems

The ability to selectively modify 9-aminodoxycycline has made it a valuable tool for creating sophisticated chemical probes to study and control complex biological processes with high precision.

9-Aminodoxycycline is an analog of doxycycline (B596269), a potent small-molecule inducer of the widely used tetracycline-inducible (Tet-On/Tet-Off) gene expression system. science.gov This system allows researchers to control the expression of a specific gene in eukaryotic cells and organisms. The 9-amino group provides a convenient attachment point for other molecules, enabling the development of novel, functionalized inducers. For instance, doxycycline has been conjugated to polymers to create multivalent activators for the Tet system, demonstrating how derivatives of this class can be engineered for specific research applications. science.govgoogle.com The core function relies on the ability of the tetracycline (B611298) derivative to bind to the Tet-transactivator (tTA) or reverse Tet-transactivator (rtTA) protein, thereby regulating the transcription of a target gene.

A significant advancement in the use of 9-aminodoxycycline as a chemical probe is the development of "caged" derivatives that can be activated by light. acs.org This provides spatiotemporal control over its activity, meaning it can be released at a specific time and in a specific location within a biological system. researchgate.netresearchgate.net Researchers have synthesized photo-activatable versions by attaching photoremovable protecting groups (PPGs) to the 9-amino position through a carbamate (B1207046) linkage. science.gov

Two notable examples are derivatives caged with EANBP (2-{4'-bis-[2-(2-methoxyethoxy)ethyl]-4-nitrobiphenyl-3-yl}prop-1-oxy) and PEG7-DEACM ((7-diethylamino-2-oxo-2H-chromen-4-yl)methyl). science.gov While the EANBP-caged compound showed complex photochemical reactions with only a 10% release of 9-aminodoxycycline, the PEG7-DEACM derivative demonstrated excellent photolysis efficiency. science.govresearchgate.net Upon irradiation with 405 nm light, it quantitatively released 9-aminodoxycycline with a high uncaging quantum yield of 0.21. science.govscience.gov Furthermore, the DEACM chromophore's sensitivity to two-photon excitation allows for the release of 9-aminodoxycycline with high spatial precision, making it a sophisticated tool for light-induced gene expression control in living tissues. science.gov

Table 1: Photophysical Properties of Caged 9-Aminodoxycycline Derivatives

DerivativePhotoremovable Group (PPG)Excitation WavelengthQuantum Yield (Φu)Key Findings
EANBP-caged 9-aminodoxycyclineEANBPN/AN/AShowed complex photochemical reactions and released only 10% of 9-aminodoxycycline. science.govresearchgate.net
PEG7-DEACM-9-aminodoxycyclinePEG7-DEACM405 nm0.21Exhibited excellent photolysis efficiency with quantitative release of the parent compound. science.govresearchgate.net

Advancements in Chemical Biology Tools and Methodologies

The work with 9-aminodoxycycline exemplifies a significant advancement in chemical biology methodologies. It demonstrates how a known FDA-approved drug can be systematically modified to create new chemical entities with entirely different functionalities. The 9-amino position serves as a versatile chemical handle, allowing for the attachment of various moieties to tailor the compound's properties.

This scaffold has been successfully leveraged to create:

Precision Probes: Caged compounds for the light-inducible control of gene expression, enabling researchers to study biological events with high spatiotemporal resolution. science.govresearchgate.net

Targeted Therapeutics: Novel anti-cancer agents that selectively eliminate cancer stem cells and prevent metastasis, a major clinical challenge. nih.govnih.gov

Resistance-Averting Compounds: By stripping the antibiotic activity, these new derivatives can be developed as therapies without contributing to the problem of antimicrobial resistance. nih.gov

The successful design of these diverse molecules from the 9-aminodoxycycline scaffold provides a proof-of-principle that existing drugs can be rationally optimized and repurposed to address unmet needs in both biological research and medicine. nih.gov

Integration with Multi-Omics Data Analysis

The era of "omics" has transformed biological and medical research, allowing for a holistic understanding of complex biological systems through the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). frontiersin.orgri.se Integrating these data layers, known as multi-omics analysis, provides unprecedented insight into the mechanisms of drug action, disease progression, and biomarker discovery. frontiersin.orguva.es

While specific multi-omics studies centered on 9-aminodoxycycline hydrochloride are not yet prevalent in published literature, the extensive research on its parent compound, doxycycline, provides a clear blueprint for future investigations. Doxycycline has been analyzed using multi-omics approaches to unravel its diverse effects, from inhibiting mitochondrial protein synthesis to altering pathways involved in inflammation and cancer progression. rupress.orgnih.govresearchgate.net For instance, integrated multi-omics analyses have identified that doxycycline can significantly alter the proteome and metabolome of cells, influencing pathways far beyond its primary antibacterial target. nih.govnih.gov

Future research can leverage these approaches to delineate the unique biological footprint of this compound. The addition of an amino group at the C9 position could lead to distinct interactions with cellular machinery compared to doxycycline. A hypothetical comparative proteomics study, for example, could reveal how this modification alters the protein expression profile in a cancer cell line.

Illustrative Example of a Comparative Proteomics Data Table

Protein Function Fold Change (Doxycycline) Fold Change (9-Aminodoxycycline HCl)
MMP-9 Extracellular matrix degradation -2.5 -3.1
VEGF Angiogenesis -2.1 -2.4
TNF-α Inflammation -1.8 -2.0
Caspase-3 Apoptosis +1.7 +2.2
ATF4 Mitochondrial Stress Response +2.0 +2.5

This table is illustrative and presents hypothetical data to demonstrate the potential insights from a comparative multi-omics study. The values represent fold changes in protein expression in a hypothetical cancer cell line after treatment.

By employing multi-omics, researchers could precisely map the pathways modulated by this compound, potentially uncovering novel therapeutic applications and identifying patient populations most likely to respond to treatment. nih.gov

Innovations in Drug Discovery Pipelines

The modern drug discovery pipeline is a multi-stage process that begins with target identification and validation, proceeds through hit-to-lead optimization, preclinical testing, and culminates in clinical trials. delta4.ai This process has been significantly enhanced by computational methods, artificial intelligence, and high-throughput screening technologies, which accelerate the identification and refinement of promising drug candidates. nih.govarxiv.org

The development of this compound itself is a product of traditional drug discovery, where the core tetracycline structure was chemically modified to create a new derivative with potentially improved properties. researchgate.net However, its future lies in its integration into more advanced discovery pipelines.

Potential Roles in Modern Drug Discovery:

Target-Based and Phenotypic Screening: this compound can be screened against a wide array of biological targets or used in phenotypic screens to identify unexpected therapeutic effects. Its unique chemical structure may allow it to interact with novel targets that are not affected by other tetracyclines.

Fragment-Based Drug Discovery (FBDD): The core tetracycline scaffold or fragments thereof can be used as starting points in FBDD to build novel molecules with high specificity for a particular disease target. The known activity of the tetracycline class provides a strong foundation for such an approach.

Lead Optimization: If identified as a "hit" in a screening campaign, the 9-amino group offers a reactive handle for further chemical modifications. This allows medicinal chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties, a critical step in lead optimization. nih.gov

Drug Repurposing: Leveraging AI and computational models, the known properties of this compound can be analyzed against vast biological datasets to predict new therapeutic uses outside of its traditional antibiotic role, a strategy that accelerates the path to clinical application. delta4.ai

The table below outlines the potential integration of this compound into the stages of a contemporary drug discovery pipeline.

Data Table: Potential Roles of this compound in the Drug Discovery Pipeline

Pipeline Stage Description Potential Role of this compound
Target Identification Identifying the biological molecule (e.g., protein, gene) to be modulated. Multi-omics studies could reveal novel targets of the compound.
Hit Identification Screening compound libraries to find molecules that interact with the target. Use in high-throughput screening (HTS) campaigns against new targets.
Hit-to-Lead Optimization Modifying a "hit" compound to improve its drug-like properties. The 9-amino group serves as a key site for chemical modification to enhance efficacy and safety.
Preclinical Development In vitro and in vivo studies to assess safety and efficacy. Evaluation in disease models identified through screening or repurposing efforts.

| Clinical Trials | Testing in human subjects. | Advancement to clinical studies for novel, validated indications. |

As research continues, the application of these innovative methodologies promises to unlock the full therapeutic potential of this compound, moving it beyond its legacy as an antibiotic derivative and into the realm of precision medicine. precisionlife.com

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